molecular formula C17H18O3 B8588119 2-{[4-(Benzyloxy)phenoxy]methyl}-2-methyloxirane

2-{[4-(Benzyloxy)phenoxy]methyl}-2-methyloxirane

Cat. No. B8588119
M. Wt: 270.32 g/mol
InChI Key: QEASWJBIDBKAON-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

3-Chloroperbenzoic acid (1.43 g of 50%, 4.14 mmol) was added to an ice-cooled mixture of 94 (500 mg, 1.97 mmol) and powdered Na2HPO4 (974 mg, 6.86 mmol) in CH2Cl2 (20 mL), and the resulting mixture was stirred at room temperature for 3.5 h. Cold aqueous Na2SO3 (50 mL of 10%) was added, and the mixture was extracted with CH2Cl2 (3×50 mL). The extracts were sequentially washed with cold aqueous Na2SO3 (50 mL of 10%), aqueous NaHCO3 (50 mL) and brine (50 mL). The combined extracts were then evaporated to dryness and the residue was chromatographed on silica gel. Elution with 25% CH2Cl2/petroleum ether firstly gave foreruns, and then further elution with 25-33% CH2Cl2/petroleum ether gave 2-{[4-(benzyloxy)phenoxy]methyl}-2-methyloxirane (95) (460 mg, 87%) as a white solid: mp (CH2Cl2/pentane) 105-107° C.; 1H NMR (CDCl3) δ 7.44-7.28 (m, 5H), 6.90 (dt, J=9.3, 2.9 Hz, 2H), 6.85 (dt, J=9.3, 2.9 Hz, 2H), 5.01 (s, 2H), 3.97 (d, J=10.5 Hz, 1H), 3.90 (d, J=10.5 Hz, 1H), 2.85 (d, J=4.8 Hz, 1H), 2.71 (d, J=4.8 Hz, 1H), 1.47 (s, 3H). Anal. (C17H18O3) C, H, N.
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
94
Quantity
500 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
974 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]([O:19][C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]([CH3:30])=[CH2:29])=[CH:22][CH:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH2:12]([O:19][C:20]1[CH:21]=[CH:22][C:23]([O:26][CH2:27][C:28]2([CH3:30])[CH2:29][O:9]2)=[CH:24][CH:25]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
94
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC(=C)C
Name
Na2HPO4
Quantity
974 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The extracts were sequentially washed with cold aqueous Na2SO3 (50 mL of 10%), aqueous NaHCO3 (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 25% CH2Cl2/petroleum ether firstly gave foreruns
WASH
Type
WASH
Details
further elution with 25-33% CH2Cl2/petroleum ether

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCC2(OC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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